2,3,4-Tribromo-5,6-dimethylphenol
Description
Properties
CAS No. |
96089-09-7 |
|---|---|
Molecular Formula |
C8H7Br3O |
Molecular Weight |
358.85 g/mol |
IUPAC Name |
2,3,4-tribromo-5,6-dimethylphenol |
InChI |
InChI=1S/C8H7Br3O/c1-3-4(2)8(12)7(11)6(10)5(3)9/h12H,1-2H3 |
InChI Key |
KNQVTJORUITGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)Br)Br)Br)C |
Origin of Product |
United States |
Preparation Methods
Monobromination
Dibromination
Tribromination
- Third bromination : Final substitution at position 4 (para to hydroxyl).
Catalytic and Solvent Effects
Catalyst choice profoundly impacts bromination efficiency. Comparative studies from analogous systems reveal:
| Catalyst | Solvent | Temp (°C) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| FeBr₃ | CH₂Cl₂ | 0 | 78 | 72 |
| AlCl₃ | CCl₄ | 25 | 85 | 68 |
| H₂SO₄ | H₂O/AcOH | 40 | 62 | 58 |
Acidic solvents like acetic acid enhance electrophilic substitution but may promote side reactions, whereas non-polar solvents (CCl₄) improve selectivity at the cost of slower kinetics.
Purification and Byproduct Management
Crude reaction mixtures often contain unreacted precursors, di-/tetra-brominated isomers, and residual catalysts. Recrystallization using ethanol/water mixtures (1:3 v/v) effectively isolates the target compound, achieving >95% purity. Chromatographic methods (silica gel, hexane/EtOAc) resolve closely eluting isomers but are less scalable.
Alternative Routes: Decarboxylation and Functional Group Interconversion
Enzymatic decarboxylation, as demonstrated for 2,6-dimethylphenol , offers a biomimetic pathway. Applying this to 4-hydroxy-3,5-dimethylbenzoic acid with a decarboxylase (pH 6.5, 25°C, 15 h) yields 2,6-dimethylphenol in 80.3% yield. Adapting this method to 4-hydroxy-2,3,5-tribromo-5,6-dimethylbenzoic acid could theoretically yield the target compound, though bromination timing (pre- or post-decarboxylation) requires optimization.
Industrial Challenges and Scalability
Industrial production faces hurdles in:
- Cost of catalysts : FeBr₃ and AlCl₃ are corrosive and require careful handling.
- Waste management : Excess Br₂ and acidic byproducts necessitate neutralization.
- Selectivity trade-offs : Higher yields often correlate with reduced purity, demanding iterative purification.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromo-5,6-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo further bromination or nitration reactions.
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or carbon tetrachloride.
Nitration: Nitric acid in the presence of sulfuric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Major Products Formed
Bromination: Further brominated phenols.
Nitration: Nitro-substituted bromophenols.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenols.
Scientific Research Applications
2,3,4-Tribromo-5,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-5,6-dimethylphenol involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
- 2,4,6-Tribromophenol
Uniqueness
2,3,4-Tribromo-5,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring. The presence of three bromine atoms and two methyl groups provides distinct chemical and physical properties compared to other bromophenols.
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